molecular formula C10H11N3O2S B2496062 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea CAS No. 28956-38-9

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea

Cat. No.: B2496062
CAS No.: 28956-38-9
M. Wt: 237.28
InChI Key: FBYMWYBOTQNVPE-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with an isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as 17β-hydroxysteroid dehydrogenase type 10, which is involved in various metabolic processes . The compound’s ability to interact with these targets can lead to the modulation of biological activities, such as anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylurea is unique due to its specific substitution pattern and the presence of the urea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and its potential therapeutic effects set it apart from other benzothiazole derivatives.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-11-9(14)13-10-12-7-4-3-6(15-2)5-8(7)16-10/h3-5H,1-2H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYMWYBOTQNVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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